![molecular formula C18H43NO3Si2 B12605768 1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine CAS No. 873309-10-5](/img/structure/B12605768.png)
1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine is a silane compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both silane and amine functional groups, making it highly versatile for various chemical reactions and applications.
准备方法
The synthesis of 1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine typically involves the reaction of isopropylamine with a triethoxysilane derivative. The reaction conditions often include the use of a solvent such as toluene or hexane, and the reaction is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of various substituted silane derivatives.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. Major products formed from these reactions include silanol, silane, and substituted silane derivatives.
科学研究应用
1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: It is explored for drug delivery systems and as a component in medical devices due to its biocompatibility and stability.
Industry: The compound is used in the production of coatings, adhesives, and sealants, providing improved adhesion and durability.
作用机制
The mechanism of action of 1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine involves its interaction with various molecular targets and pathways. The silane group can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The amine group can interact with various biological molecules, enhancing the compound’s functionality in biological systems.
相似化合物的比较
Similar compounds to 1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine include:
3-(Trimethoxysilyl)-1-propanethiol: This compound has similar silane functionality but includes a thiol group instead of an amine group, making it more reactive towards certain types of chemical reactions.
3-(Trimethoxysilyl)propyl methacrylate: This compound includes a methacrylate group, making it useful in polymerization reactions and the production of functionalized polymers.
3-(Trimethoxysilyl)-propylamine: This compound is similar in structure but includes a methoxysilane group, providing different reactivity and applications.
The uniqueness of this compound lies in its combination of silane and amine functionalities, which provide a versatile platform for various chemical modifications and applications.
属性
CAS 编号 |
873309-10-5 |
|---|---|
分子式 |
C18H43NO3Si2 |
分子量 |
377.7 g/mol |
IUPAC 名称 |
3-triethoxysilyl-N-tri(propan-2-yl)silylpropan-1-amine |
InChI |
InChI=1S/C18H43NO3Si2/c1-10-20-23(21-11-2,22-12-3)15-13-14-19-24(16(4)5,17(6)7)18(8)9/h16-19H,10-15H2,1-9H3 |
InChI 键 |
OSIGGBRIKRDMKZ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCN[Si](C(C)C)(C(C)C)C(C)C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



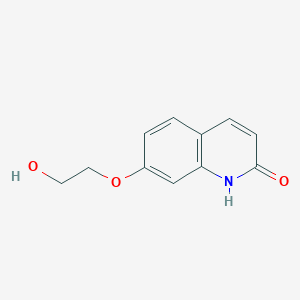
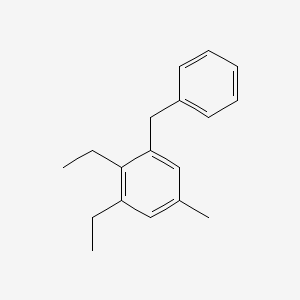
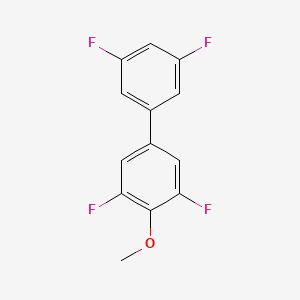
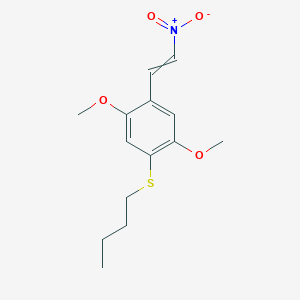
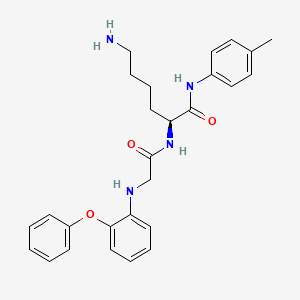
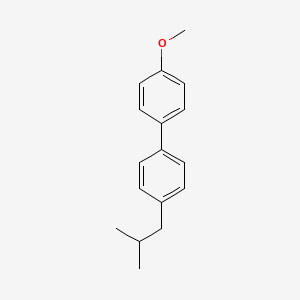
silane](/img/structure/B12605723.png)
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
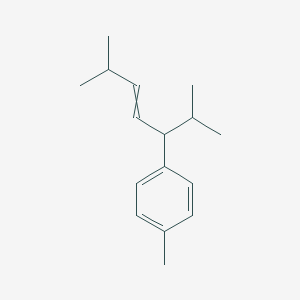
![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)

sulfanium bromide](/img/structure/B12605756.png)
